

Z-octadec-9-enenitrile IUPAC nomenclature and identification

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Compound Focus: Oleonitrile

CAS No.: 112-91-4

Cat. No.: S624069

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Compound Identification and Basic Properties

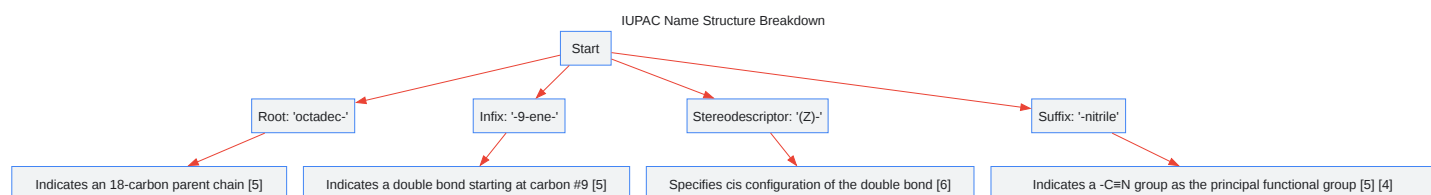
The table below summarizes the key identifiers and quantitative data for (Z)-octadec-9-enenitrile.

Property	Value / Term
IUPAC Name	(Z)-Octadec-9-enenitrile [1] [2]
Common Synonyms	Oleic Acid Nitrile, Oleonitrile, Oleyl Nitrile, 9-Octadecenenitrile, (9Z)-9-Octadecenenitrile [3]
CAS Registry Number	112-91-4 [2] [3]
EC Number	204-016-0 [2]
Molecular Formula	C ₁₈ H ₃₃ N [2] [3]
Molecular Weight	263.47 g/mol [2]
SMILES	<chem>C(CCCCCC/C=C\CCCCCCC)N</chem> [3]
InChIKey	UIAMCVSNZQYIJQ-KTKRTIGZSA-N [2]

Property	Value / Term
Appearance	Colourless to light yellow liquid [3]
Applications	Used in the production of biofuel and biochar; as a fatty nitrile solvent in agricultural formulations [3]

Decoding the IUPAC Name

The systematic name is constructed using IUPAC's **substitutive nomenclature** rules, where the compound is named as a parent hydride with functional groups indicated by suffixes and prefixes [4].



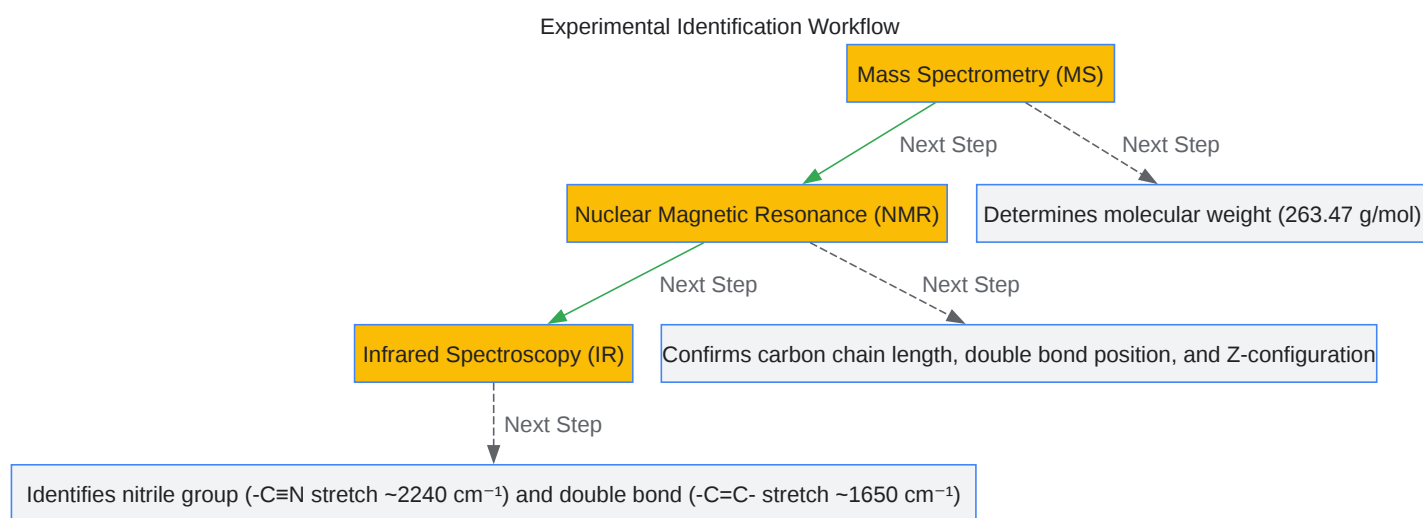
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- **Principal Functional Group:** The suffix **"-nitrile"** denotes the **cyano group (-C≡N)**, which is the principal functional group in this molecule [5] [4]. In IUPAC nomenclature, the carbon of the nitrile group is included in the parent chain count [4].
- **Parent Hydrocarbon Chain:** The root name **"octadec-"** specifies the parent chain is a continuous sequence of **18 carbon atoms** [5].
- **Unsaturation:** The infix **"-9-en-"** indicates the presence of a **carbon-carbon double bond** in the chain, with its first carbon at position **9** [5]. The final 'e' of 'ene' is dropped before the vowel-starting suffix 'nitrile' [5].
- **Stereochemistry:** The prefix **"(Z)-"** defines the stereochemistry around the double bond. This means the two highest priority substituents on each carbon of the double bond are on the **same side**

(*zusammen*, German for "together"), commonly referred to as the *cis* configuration [6].

Analytical and Spectral Characterization

While specific spectral data is not available in the search results, the identification of this compound relies on standard analytical techniques. The workflow for structural elucidation typically follows the sequence below.



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- **Mass Spectrometry (MS):** Used to confirm the molecular mass and formula [2].
- **Nuclear Magnetic Resonance (NMR):** Both ^1H and ^{13}C NMR are critical for confirming the structure, including the chain length, the position of the double bond, and its *Z* (*cis*) geometry.
- **Infrared Spectroscopy (IR):** Characteristic stretches confirm the presence of the nitrile group and the carbon-carbon double bond.

Research Context and Further Steps

(Z)-octadec-9-enenitrile, also known as **oleonitrile**, is a fatty nitrile. Search results indicate its use as a solvent and in the production of biofuels and biochar [3].

For your research, the next steps would be to consult the full-text spectral data from suppliers or specialized databases and search scientific literature for detailed synthetic procedures.

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References

1. (Z)- octadec - 9 - enenitrile CAS# [chemicalbook.com]
2. CAS # 112-91-4, (Z)- Octadec - 9 - Enenitrile : more information. [chemblink.com]
3. -Octadecenitrile | CymitQuimica [cymitquimica.com]
4. Brief Guide to Organic Nomenclature [iupac.qmul.ac.uk]
5. of Organic Compounds - GeeksforGeeks IUPAC Nomenclature [geeksforgeeks.org]
6. [(Z)- octadec - 9 - enyl] (2R)-2,3-bis(oxidanyl)... | DrugBank Online [go.drugbank.com]

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